molecular formula C8H8N2O2S B188533 2-(Methylsulfonyl)-1H-benzo[d]imidazole CAS No. 57159-81-6

2-(Methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B188533
CAS RN: 57159-81-6
M. Wt: 196.23 g/mol
InChI Key: LEEMFGGMWJGRQO-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

According to the procedure of B. M. Trost, et al., Tetrahedron Lett., 22 (14), 1287 (1981), to a cooled (0° C.), stirred solution of 2-(methylthio)benzimidazole (14.5 g, 0.088 mol) in MeOH (350 mL) was added a solution of oxone (2 KHSO5.KHSO4.K2SO4 ; 81.6 g, 0.133 mol) in H2O (350 mL) over 10 minutes. The cooling bath was removed after 10 minutes, stirring was continued at room temperature for 5 hours. The MeOH was removed under reduced pressure and the white solid was collected by filtration to give 15.5 g (89%) of product m.p. 200°-202° C.
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
81.6 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.O[O:13][S:14]([O-:16])=O.[K+].[CH3:18]O>O>[CH3:18][S:14]([C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1)(=[O:16])=[O:13] |f:1.2|

Inputs

Step One
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
CSC=1NC2=C(N1)C=CC=C2
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
81.6 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The MeOH was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.